N-(1-methyl-1H-pyrazol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
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Description
N-(1-methyl-1H-pyrazol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide , often referred to as Pyrazolylpiperidine , is a chemical compound with a complex structure. It combines a piperidine ring, a pyrazole ring, and a carboxamide functional group. The compound’s systematic name provides insights into its molecular composition.
Synthesis Analysis
The synthesis of Pyrazolylpiperidine involves several steps, including the condensation of appropriate starting materials. Researchers have explored various synthetic routes, optimizing reaction conditions and yields. These methods may include cyclization reactions, amide bond formation, and functional group manipulations. Further studies are needed to refine and validate these synthetic pathways.
Molecular Structure Analysis
The molecular structure of Pyrazolylpiperidine is critical for understanding its properties and interactions. Analyzing its bond angles, torsion angles, and stereochemistry provides insights into its stability and reactivity. Computational methods, such as density functional theory (DFT), can predict its electronic properties and vibrational spectra.
Chemical Reactions Analysis
Pyrazolylpiperidine may participate in diverse chemical reactions. These could involve nucleophilic substitutions, acylation, or cyclizations. Investigating its reactivity with various reagents and conditions is essential. Researchers should explore its behavior under acidic, basic, and oxidative conditions to uncover novel transformations.
Physical And Chemical Properties Analysis
Pyrazolylpiperidine’s physical properties include its melting point, boiling point, solubility, and stability. These parameters influence its handling, storage, and formulation. Additionally, its chemical properties, such as acidity, basicity, and redox behavior, impact its reactivity and compatibility with other compounds.
Safety And Hazards
Assessing the safety profile of Pyrazolylpiperidine is essential. Researchers must investigate its toxicity, potential allergenicity, and environmental impact. Proper handling protocols, protective equipment, and disposal methods should be established. Regulatory agencies may require toxicity studies and risk assessments.
Future Directions
To advance our understanding of Pyrazolylpiperidine, future research should focus on the following:
- Biological Activity : Investigate its potential as a drug candidate or probe for specific targets.
- Structural Modifications : Explore derivatives with altered substituents to enhance desired properties.
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion in vivo.
- Formulation : Develop suitable formulations for administration (e.g., oral, injectable).
- Industrial Applications : Assess its utility in materials science or catalysis.
properties
IUPAC Name |
N-(1-methylpyrazol-4-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-3-6-17-7-4-11(5-8-17)13(18)15-12-9-14-16(2)10-12/h1,9-11H,4-8H2,2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMOOLWAGDWLQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2CCN(CC2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-1H-pyrazol-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide |
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